3-methoxy-2,2-dimethylpropane-1-thiol
Description
3-Methoxy-2,2-dimethylpropane-1-thiol is a branched organosulfur compound characterized by a methoxy (-OCH₃) group and a thiol (-SH) functional group on a propane backbone with two methyl substituents at the C2 position. This structure imparts unique reactivity and physical properties, making it relevant in organic synthesis, coordination chemistry, and materials science.
Properties
CAS No. |
1509377-50-7 |
|---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2,2-dimethylpropane-1-thiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-2,2-dimethylpropanol and thiolating agents.
Thiolating Reaction: The hydroxyl group (-OH) of 3-methoxy-2,2-dimethylpropanol is converted to a thiol group (-SH) using thiolating agents like thiourea or hydrogen sulfide under acidic or basic conditions.
Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2,2-dimethylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-2,2-dimethylpropane-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methoxy-2,2-dimethylpropane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-Methoxy-2,2-dimethylpropan-1-ol ()
- Functional Group : Alcohol (-OH) instead of thiol (-SH).
- Key Differences :
- Reactivity : Alcohols are less nucleophilic than thiols due to the lower electronegativity of sulfur compared to oxygen.
- Acidity : Thiols (pKa ~10) are more acidic than alcohols (pKa ~16–19), enhancing their deprotonation and participation in redox reactions.
- Applications : The alcohol derivative is used as a solvent or intermediate in synthesis, while the thiol may serve as a ligand or building block for metal complexes (inferred from ’s use of a diamine analog in electrochemical sensors).
3-Amino-2,2-dimethylpropane-1-thiol Hydrochloride ()
- Functional Group : Amine (-NH₂) and thiol (-SH) with a hydrochloride salt.
- Key Differences: Solubility: The hydrochloride salt increases water solubility compared to the free thiol. Reactivity: The amine group introduces basicity, enabling participation in acid-base reactions, while the thiol contributes redox activity.
3-Methoxy-2,2-dimethylpropan-1-amine ()
- Functional Group : Amine (-NH₂) instead of thiol (-SH).
- Key Differences: Basicity: Amines are stronger bases (pKa ~10–11) compared to thiols. Stability: Amines are less prone to oxidation than thiols, which can form disulfide bridges. Applications: This amine derivative may act as a precursor in drug synthesis, whereas the thiol analog could stabilize metal nanoparticles or polymers.
Structural Analogs with Aromatic Substitutions
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol ()
- Functional Groups : Diol (-OH) and methoxy (-OCH₃) groups with aromatic rings.
- Key Differences :
- Polarity : The diol structure increases hydrophilicity compared to the thiol compound.
- Applications : Used in laboratory research (e.g., as intermediates for pharmaceuticals), whereas the thiol compound’s sulfur moiety may enable catalysis or polymer crosslinking.
Data Table: Comparative Properties of Selected Compounds
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